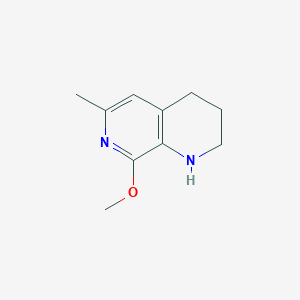
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
Vue d'ensemble
Description
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of naphthyridine derivatives, which have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine, and its derivatives, are explored primarily in the context of synthetic chemistry. Studies have focused on the synthesis routes and chemical properties of naphthyridine derivatives. For instance, Zlatoidský and Gabos (2009) elaborated on the synthesis of naphthyridine derivatives via lithiation, formylation, and reductive amination of Schiff's Bases, highlighting the compound's chemical versatility and potential as an intermediate in complex chemical syntheses (Zlatoidský & Gabos, 2009). Similarly, Walz and Sundberg (2000) synthesized isoaaptamine, a PKC inhibitor isolated from sponge, and its analogues, including 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, elucidating a methodology that parallels the synthesis of aaptamine (Walz & Sundberg, 2000).
Pharmacological Activities
While specific data on 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine's pharmacological activities are not detailed, related naphthyridine derivatives have been noted for their pharmacological potential. A study by Kong et al. (2018) on a novel naphthyridine derivative highlighted its anticancer activity, showing that it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018). This indicates that naphthyridine derivatives may have significant therapeutic potential, warranting further investigation into their mechanisms of action and broader pharmacological profiles.
Material Science and Other Applications
Naphthyridine derivatives also find applications in material science and other fields due to their unique chemical properties. For example, spectroscopic and theoretical studies on derivatives of naphthyridines have provided insights into their solvatochromism, stability, and interaction with solvents, which can be crucial in designing materials with specific optical or chemical properties (Santo et al., 2003).
Propriétés
IUPAC Name |
8-methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8-4-3-5-11-9(8)10(12-7)13-2/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANLQQQFWJNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)OC)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



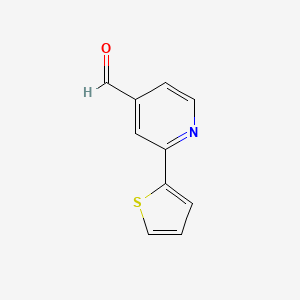




![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
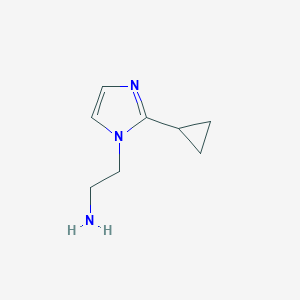


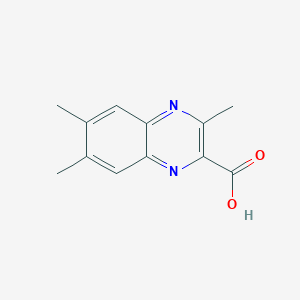
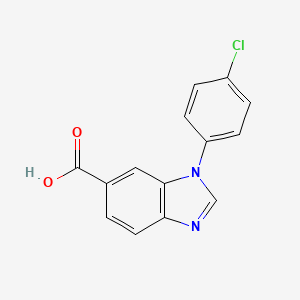
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

